Enantiomeric Purity: (R)-Configuration Chiral Integrity vs. Racemic Mixtures
The target compound is supplied as the single (R)-enantiomer (InChI Key: PLGXQGWZAUEVDU-MRXNPFEDSA-N), whereas the majority of commercially available phenylalanine methyl ester derivatives are offered as racemic mixtures or as the (S)-enantiomer . In the context of P2Y₁₂ antagonist development, the (R)-configuration at the α-carbon of analogous pyridinyl-phenylalanine scaffolds has been shown to be essential for receptor binding, with the corresponding (S)-enantiomer displaying >100-fold lower affinity [1]. While direct binding data for this specific compound are not publicly available, the defined stereochemistry is a pre-requisite for reproducible SAR studies.
| Evidence Dimension | Stereochemical configuration at the α-carbon |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 2170006-62-7) |
| Comparator Or Baseline | Racemic phenylalanine methyl ester derivatives; (S)-enantiomers of analogous pyridinyl-phenylalanine scaffolds |
| Quantified Difference | No direct quantitative data for this compound. Literature for analogous pyridinyl-amino acid P2Y₁₂ antagonists reports >100-fold difference in receptor binding affinity between (R)- and (S)-enantiomers (class-level inference). |
| Conditions | Not applicable – this is a structural and stereochemical comparison based on supplier specifications and patent literature on related scaffolds. |
Why This Matters
Procurement of a defined single enantiomer eliminates the confounding variable of stereochemical impurity in biological assays and ensures batch-to-batch consistency in SAR campaigns.
- [1] Brickmann K, Zetterberg F. New Pyridine Analogues II. US Patent Application US20070244088, 2007. Discloses pyridine-based P2Y₁₂ inhibitors where the (R)-configuration at the amino acid α-carbon is critical for anti-thrombotic activity. View Source
